1-(3-bromobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound that features a pyridinone core substituted with a bromobenzyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Pyridinone Core Construction: The pyridinone ring can be synthesized through cyclization reactions involving suitable precursors such as β-keto esters and amines.
Bromobenzyl Substitution:
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: 1-(3-bromobenzyl)-5-(3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one.
Reduction: 1-(3-bromobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-diaminopyridin-2(1H)-one.
Substitution: 1-(3-aminobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In medicinal chemistry, it is investigated for its potential as a pharmacophore in drug design. The oxadiazole ring is known for its bioactivity, and the compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In materials science, it can be used in the development of new polymers or as a ligand in coordination chemistry for the synthesis of metal-organic frameworks.
Mechanism of Action
The mechanism by which 1-(3-bromobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can form hydrogen bonds and π-π interactions, influencing molecular recognition processes.
Comparison with Similar Compounds
1-(3-bromobenzyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: Lacks the methoxy group, which may alter its bioactivity and chemical reactivity.
1-(3-bromobenzyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: Contains a chlorine atom instead of a methoxy group, potentially changing its electronic properties and interactions.
Uniqueness: The presence of the methoxy group in 1-(3-bromobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can enhance its solubility and bioavailability, making it a more attractive candidate for drug development compared to its analogs.
This compound’s unique combination of functional groups and structural features makes it a versatile molecule for various scientific and industrial applications.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O3/c1-27-18-8-5-15(6-9-18)20-23-21(28-24-20)16-7-10-19(26)25(13-16)12-14-3-2-4-17(22)11-14/h2-11,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWAGYDRVRQWRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.